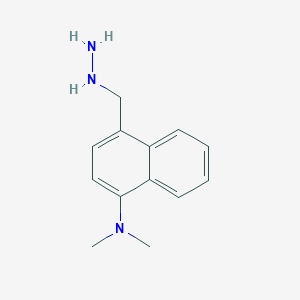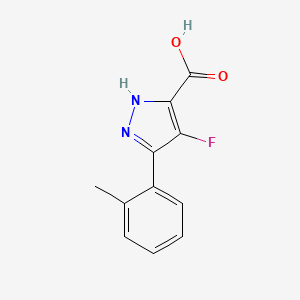
4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine is an organic compound with a complex structure that includes a naphthalene ring substituted with a hydrazinylmethyl group and two N,N-dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine typically involves the reaction of 4-chloromethylnaphthalene with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Starting Material: 4-chloromethylnaphthalene.
Reagent: Hydrazine hydrate.
Solvent: Ethanol.
Conditions: Reflux for several hours.
The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid or sulfuric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of novel materials, such as organic semiconductors.
Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the naphthalene ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydrazinylmethyl)benzonitrile: Similar in structure but with a benzonitrile group instead of a naphthalene ring.
4-(Hydrazinylmethyl)-N,N-dimethylaniline: Contains an aniline group instead of a naphthalene ring.
Uniqueness
4-(Hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine is unique due to its naphthalene ring, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
887592-86-1 |
|---|---|
Fórmula molecular |
C13H17N3 |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
4-(hydrazinylmethyl)-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C13H17N3/c1-16(2)13-8-7-10(9-15-14)11-5-3-4-6-12(11)13/h3-8,15H,9,14H2,1-2H3 |
Clave InChI |
FYWQXZKODACSPD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C2=CC=CC=C21)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one](/img/structure/B11887841.png)
![2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B11887845.png)

![[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B11887852.png)
![Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate](/img/structure/B11887855.png)
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11887860.png)

![4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11887883.png)

![Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11887896.png)
![2-Chlorothiazolo[4,5-h]isoquinoline](/img/structure/B11887900.png)
